DBCO-PEG4-Propionic-Val-Cit-PAB

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

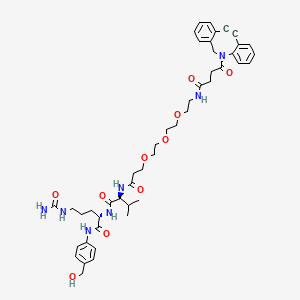

IUPAC Name |

(2S)-2-[[(2S)-2-[3-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H59N7O10/c1-32(2)43(45(59)51-38(11-7-22-49-46(47)60)44(58)50-37-17-13-33(31-54)14-18-37)52-41(56)21-24-61-26-28-63-29-27-62-25-23-48-40(55)19-20-42(57)53-30-36-10-4-3-8-34(36)15-16-35-9-5-6-12-39(35)53/h3-6,8-10,12-14,17-18,32,38,43,54H,7,11,19-31H2,1-2H3,(H,48,55)(H,50,58)(H,51,59)(H,52,56)(H3,47,49,60)/t38-,43-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZPASAZKMZZJP-SEAIMCLSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H59N7O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

870.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Architectural Blueprint of a Precision ADC Linker: A Technical Guide to DBCO-PEG4-Propionic-Val-Cit-PAB

For Immediate Release

A cornerstone in the sophisticated design of modern Antibody-Drug Conjugates (ADCs), the DBCO-PEG4-Propionic-Val-Cit-PAB linker represents a significant advancement in targeted cancer therapy. This in-depth technical guide serves to elucidate the complex structure of this linker, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its individual components, their synergistic functions, and the underlying mechanisms that enable precise and potent payload delivery.

Core Structural Components and Physicochemical Properties

The this compound linker is a meticulously engineered molecule comprised of several key functional units, each with a distinct role in the overall efficacy of an ADC. Its modular design ensures stability in circulation, controlled drug release, and optimal pharmacokinetic properties.

| Property | Data | Source(s) |

| Molecular Formula | C₄₆H₅₉N₇O₁₀ | [1] |

| Molecular Weight | 870 g/mol | [1] |

| Purity | Typically ≥95% | [2] |

| Solubility | Soluble in organic solvents such as DMSO and DMF | [2] |

| Storage Conditions | Recommended at -20°C, protected from light and moisture | [2] |

The structure can be systematically deconstructed into the following key components:

-

Dibenzocyclooctyne (DBCO): This strained alkyne is the bioorthogonal "handle" of the linker.[2] It facilitates a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, enabling the covalent attachment of the linker to an azide-modified antibody with high efficiency and specificity under mild, aqueous conditions.[1][3] This "click chemistry" approach is highly valued for its biocompatibility, avoiding the use of a cytotoxic copper catalyst.

-

Polyethylene (B3416737) Glycol (PEG4): The four-unit polyethylene glycol spacer is a hydrophilic component that confers several advantages to the ADC.[2] It enhances the solubility of the conjugate, reduces aggregation, and minimizes steric hindrance.[2] The PEG4 linker can also favorably influence the pharmacokinetic properties of the ADC, potentially leading to a longer circulation half-life.

-

Propionic Acid: This functional group serves as the attachment point for the subsequent components of the linker, providing a stable linkage to the Val-Cit dipeptide.

-

Valine-Citrulline (Val-Cit): This dipeptide sequence is a critical element for the controlled release of the cytotoxic payload.[2] It is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment.[2] The stability of the Val-Cit linker in systemic circulation, where Cathepsin B activity is low, is a key feature that prevents premature drug release.

-

p-Aminobenzylcarbamate (PAB): The PAB unit functions as a "self-immolative" spacer.[2] Following the enzymatic cleavage of the Val-Cit dipeptide by Cathepsin B, the PAB group undergoes a spontaneous 1,6-elimination reaction. This process ensures the release of the cytotoxic payload in its unmodified and fully active form.

Mechanism of Action: From Systemic Circulation to Intracellular Payload Release

The intricate structure of the this compound linker dictates a precise sequence of events that culminates in the targeted destruction of cancer cells.

The process begins with the ADC circulating in the bloodstream, where the stable linker protects the payload from premature release. Upon reaching the tumor site, the antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome. The endosome then fuses with a lysosome, exposing the ADC to the acidic environment and high concentrations of proteases, including Cathepsin B.

Inside the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the citrulline and the PAB group of the linker. This enzymatic cleavage initiates the self-immolation of the PAB spacer, which rapidly decomposes to release the active cytotoxic payload into the cytoplasm of the cancer cell. The released payload can then exert its cell-killing effect, for instance, by inhibiting microtubule polymerization or inducing DNA damage, ultimately leading to apoptosis.

Experimental Protocols

The synthesis and application of the this compound linker in ADC development involve a series of well-defined experimental procedures.

Representative Synthesis of the Linker Core

While a detailed, proprietary synthesis protocol for the complete linker is not publicly available, a representative multi-step synthesis can be conceptualized based on established methods for its constituent parts. This would typically involve:

-

Synthesis of the Val-Cit-PAB moiety: This can be achieved through peptide coupling reactions, for instance, by coupling Fmoc-Val-OH to citrulline, followed by coupling to p-aminobenzyl alcohol and subsequent deprotection.

-

Conjugation of DBCO-PEG4-Propionic Acid: The DBCO-PEG4-Propionic Acid can be synthesized and then activated (e.g., as an NHS ester) to react with the free amine of the Val-Cit-PAB intermediate, forming a stable amide bond.

General Protocol for ADC Conjugation

The following is a generalized workflow for the conjugation of an azide-modified antibody with the this compound linker and a payload.

-

Preparation of the Linker-Payload Conjugate: The this compound linker is first conjugated to the desired cytotoxic payload through a suitable chemical reaction, typically targeting a reactive group on the payload molecule.

-

Antibody Modification: An azide group is introduced onto the monoclonal antibody. This can be achieved through various methods, such as modifying lysine (B10760008) residues or through site-specific engineering of the antibody.

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide-modified antibody is then reacted with the DBCO-containing linker-payload conjugate. The reaction is typically carried out in a biocompatible buffer (e.g., PBS) at or near physiological pH. The DBCO and azide groups react specifically and efficiently to form a stable triazole linkage, yielding the final ADC.

-

Purification and Characterization: The resulting ADC is purified to remove any unreacted linker-payload and other impurities. Techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) are commonly employed. The purified ADC is then characterized to determine key quality attributes, including the drug-to-antibody ratio (DAR).

Conclusion

The this compound linker is a highly sophisticated and versatile tool in the development of next-generation antibody-drug conjugates. Its multi-component structure is rationally designed to provide a stable, soluble, and precisely cleavable linkage between a targeting antibody and a potent cytotoxic payload. A thorough understanding of its structure and mechanism of action is paramount for researchers and scientists dedicated to advancing the field of targeted cancer therapy.

References

The Pivotal Role of the P-Aminobenzyl Spacer in Drug Release from Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) have revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies with the potent cell-killing capabilities of cytotoxic agents. The linker, which connects these two components, is a critical determinant of an ADC's success, governing its stability in circulation and the efficiency of payload release within the target cell. Among the most pivotal innovations in linker technology is the p-aminobenzyl (PAB) spacer, a self-immolative unit that ensures controlled and efficient drug liberation. This guide provides an in-depth exploration of the PAB spacer's function, mechanism, and the experimental methodologies used for its evaluation.

The Core Function: Self-Immolation for Controlled Release

The primary role of the PAB spacer is to act as a stable bridge between the antibody and the drug, ensuring the payload remains inactive and attached until it reaches its target.[1] Its design facilitates a triggered, rapid, and irreversible decomposition—a process termed "self-immolation"—but only after a specific enzymatic cleavage event occurs inside the target cancer cell.[1][2] This controlled release is fundamental to widening the therapeutic window by maximizing drug delivery to the tumor while minimizing systemic exposure and off-target toxicity.[1]

The PAB spacer is most commonly employed in conjunction with an enzymatically cleavable trigger, such as the dipeptide valine-citrulline (Val-Cit), which is a substrate for lysosomal proteases like cathepsin B.[3][4] This enzyme is highly expressed in the lysosomal compartments of tumor cells.[5]

Mechanism of Drug Release: A Step-by-Step Cascade

The release of the cytotoxic drug from an ADC containing a Val-Cit-PAB linker is a well-orchestrated cascade of events that begins after the ADC is internalized by the target cancer cell.

-

Internalization: The ADC binds to a specific antigen on the cancer cell surface and is internalized via receptor-mediated endocytosis.[1]

-

Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an organelle rich in degradative enzymes and with an acidic environment.[6][7]

-

Enzymatic Cleavage: Within the lysosome, cathepsin B recognizes and cleaves the amide bond of the citrulline residue in the Val-Cit dipeptide linker.[2] This initial cleavage is the trigger for the subsequent self-immolation process.

-

Self-Immolation: The cleavage of the dipeptide unmasks a free aniline (B41778) nitrogen on the PAB spacer. This triggers a spontaneous 1,6-elimination reaction.[3][6] The electron-donating aniline nitrogen initiates an electronic cascade that results in the fragmentation of the spacer.

-

Payload Liberation: The 1,6-elimination leads to the formation of an unstable intermediate, an azaquinone methide, and the release of carbon dioxide.[2][8] This process ultimately liberates the cytotoxic payload in its fully active, unmodified form, allowing it to exert its cell-killing effect.[1]

Quantitative Impact of the PAB Spacer

The inclusion of a PAB spacer within an ADC linker has a quantifiable impact on its stability, release kinetics, and overall potency. The Val-Cit-PAB linker system is designed for high plasma stability, which is crucial for minimizing premature drug release and associated toxicities.[4] However, its stability can be influenced by species-specific enzymes; for instance, the Val-Cit-PAB linker has shown relative instability in mouse plasma due to the activity of carboxylesterase 1c (Ces1c), a factor to consider in preclinical model selection.[9][10]

| Parameter | Linker Type | Condition | Result | Reference |

| Plasma Stability | Mc-Val-Cit-PAB | Mouse Plasma | Relatively unstable due to Ces1c activity. | [9][10] |

| Plasma Stability | Mc-Val-Cit-PAB | Human Plasma | Generally stable, contributing to a favorable safety profile. | [4][10] |

| Plasma Half-Life | Mc-Val-Cit-PAB | Mice | 6.0 days | [4] |

| Plasma Half-Life | Mc-Val-Cit-PAB | Monkey | 9.6 days | [4] |

| Drug Release | Val-Cit-PAB-Payload | Lysosomal Lysates | Efficient and rapid release of the free drug following enzymatic cleavage. | [8] |

| In Vitro Potency (IC50) | ADC with Val-Cit-PAB | Target Cancer Cells | Picomolar to low nanomolar range, demonstrating potent cell-killing activity. | [11][12] |

| Aggregation | Val-Cit-PAB linked ADCs | Formulation | Can show up to 80% aggregation, a potential manufacturing challenge. | [3] |

Detailed Experimental Protocols

Robust experimental validation is essential to characterize the performance of an ADC with a PAB spacer. Below are outlines of key methodologies.

Objective: To confirm that drug release is specifically triggered by cathepsin B and to determine the kinetics of cleavage.

Methodology:

-

Reagents and Materials: ADC construct, recombinant human cathepsin B, assay buffer (e.g., 50 mM sodium citrate, pH 5.0, with DTT as a reducing agent), quenching solution (e.g., acetonitrile (B52724) with an internal standard).

-

Procedure: a. Incubate the ADC at a defined concentration (e.g., 10 µM) in the assay buffer. b. Initiate the reaction by adding a predetermined amount of cathepsin B. c. Incubate the reaction mixture at 37°C. d. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction and immediately quench them with the quenching solution to stop the enzymatic reaction. e. As a negative control, run a parallel reaction without cathepsin B.

-

Analysis: Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the intact ADC, the cleaved linker-payload intermediate, and the released free payload.

-

Data Interpretation: Plot the concentration of the released payload against time to determine the rate of enzymatic cleavage.

Objective: To assess the stability of the ADC linker in plasma to predict its behavior in systemic circulation.

Methodology:

-

Reagents and Materials: ADC construct, human plasma, phosphate-buffered saline (PBS), Protein A or G affinity chromatography beads.

-

Procedure: a. Incubate the ADC at a specified concentration (e.g., 100 µg/mL) in human plasma at 37°C. b. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours). c. Immediately freeze the samples at -80°C until analysis. d. To analyze, thaw the plasma samples and capture the ADC using Protein A or G beads.[5] e. Wash the beads to remove non-specifically bound plasma proteins. f. Elute the ADC from the beads.

-

Analysis: Analyze the eluted ADC using LC-MS to determine the drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates linker cleavage and premature drug release.

-

Data Interpretation: Calculate the percentage of intact ADC remaining over time to determine the plasma half-life of the conjugate.[5]

Objective: To measure the potency of the ADC against antigen-positive cancer cells.

Methodology:

-

Reagents and Materials: Antigen-positive and antigen-negative cancer cell lines, cell culture medium, ADC construct, unconjugated antibody (negative control), free drug (positive control), cell viability reagent (e.g., CellTiter-Glo®).

-

Procedure: a. Plate the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug.[5] c. Incubate the cells for a period that allows for ADC internalization and payload-induced cell death (e.g., 72-96 hours). d. Add the cell viability reagent and measure the signal (e.g., luminescence or fluorescence) according to the manufacturer's instructions.

-

Analysis: Normalize the viability data to untreated control cells and plot the percentage of cell viability against the logarithm of the ADC concentration.

-

Data Interpretation: Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of ADC required to inhibit cell growth by 50%.

Conclusion

The p-aminobenzyl (PAB) self-immolative spacer is a cornerstone of modern ADC design, enabling the development of highly effective and safer cancer therapeutics.[1] Its ability to provide a stable linkage in circulation while undergoing rapid and complete fragmentation following a specific enzymatic trigger within cancer cells is key to its success.[1][6] By ensuring that the potent cytotoxic payload is released in its unmodified, active form precisely at the site of action, the PAB spacer significantly enhances the therapeutic index of ADCs. A thorough understanding of its mechanism and the application of rigorous experimental protocols for its evaluation are critical for the continued development of next-generation targeted cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

- 8. air.unimi.it [air.unimi.it]

- 9. benchchem.com [benchchem.com]

- 10. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to DBCO-PEG4-Propionic-Val-Cit-PAB for ADC Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the DBCO-PEG4-Propionic-Val-Cit-PAB linker, a cornerstone technology in the development of modern Antibody-Drug Conjugates (ADCs). We will delve into its core components, mechanism of action, and provide detailed experimental protocols for its application and evaluation.

Introduction to the this compound Linker

The this compound linker is a sophisticated chemical entity designed to connect a potent cytotoxic payload to a monoclonal antibody (mAb) with high precision and stability. Its multi-component structure ensures that the ADC remains intact in systemic circulation, minimizing off-target toxicity, and facilitates the specific release of the payload within target cancer cells.

The linker is composed of several key functional units:

-

Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free "click chemistry," specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This allows for a highly efficient and bioorthogonal conjugation to an azide-modified antibody under mild, aqueous conditions, preventing potential damage to the antibody's structure and function.

-

Polyethylene Glycol (PEG4): A tetra-ethylene glycol spacer that enhances the hydrophilicity and solubility of the linker and the resulting ADC. This can help to prevent aggregation, improve pharmacokinetics, and reduce steric hindrance during the conjugation process.

-

Propionic Acid: This component provides a stable connection point for the subsequent parts of the linker.

-

Valine-Citrulline (Val-Cit): A dipeptide sequence that serves as a specific cleavage site for lysosomal proteases, most notably Cathepsin B. Cathepsin B is often overexpressed in the tumor microenvironment and within cancer cells, making the Val-Cit linker a highly tumor-selective release mechanism.

-

p-Aminobenzyl Alcohol (PAB): A self-immolative spacer. Once the Val-Cit dipeptide is cleaved by Cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, ensuring the release of the cytotoxic payload in its unmodified, fully active form.

Mechanism of Action in Antibody-Drug Conjugates

The therapeutic efficacy of an ADC equipped with a this compound linker is contingent on a precise sequence of events, beginning with the ADC's journey through the bloodstream to its final destination within a cancer cell.

-

Systemic Circulation: The ADC circulates in the bloodstream, where the linker is designed to be stable at physiological pH, preventing premature release of the cytotoxic payload.

-

Antigen Binding: The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen that is overexpressed on the surface of cancer cells.

-

Internalization: Upon binding, the cancer cell internalizes the ADC-antigen complex through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The internalized vesicle, containing the ADC, is trafficked through the endosomal pathway and eventually fuses with a lysosome.

-

Enzymatic Cleavage: The acidic environment of the lysosome and the presence of active proteases, such as Cathepsin B, facilitate the cleavage of the Val-Cit dipeptide bond in the linker.[1][2]

-

Self-Immolation: The cleavage of the Val-Cit moiety triggers the self-immolative cascade of the PAB spacer.[3] This electronic cascade results in the release of the payload.

-

Payload Release and Action: The unmodified, active cytotoxic drug is released into the cytoplasm of the cancer cell, where it can exert its cell-killing effect, for example, by disrupting microtubule dynamics or causing DNA damage, ultimately leading to apoptosis.[4]

Quantitative Data and Performance Metrics

The performance of an ADC is evaluated by several key parameters. Below is a summary of typical data for ADCs utilizing Val-Cit linkers. It is important to note that direct comparisons can be challenging as performance is highly dependent on the specific antibody, payload, and experimental conditions.

| Parameter | Typical Values/Observations | Significance |

| Drug-to-Antibody Ratio (DAR) | 2 - 8 | The number of drug molecules per antibody. A higher DAR can increase potency but may also lead to aggregation and faster clearance.[5] |

| Plasma Stability | Generally stable in human plasma; less stable in mouse plasma due to carboxylesterase 1c (Ces1c) activity.[3][6][7] | High plasma stability is crucial to minimize off-target toxicity and ensure the ADC reaches the tumor intact. |

| In Vitro Cytotoxicity (IC50) | Low nanomolar to picomolar range | Indicates the concentration of ADC required to inhibit the growth of 50% of cancer cells in culture. A lower IC50 value signifies higher potency.[5][8] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of an ADC using the this compound linker.

Antibody-Drug Conjugation via SPAAC

This protocol describes the two-stage process of creating the ADC: first, modifying the antibody with an azide (B81097) group, and second, conjugating the DBCO-linker-payload to the azide-modified antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-PEG-NHS ester for antibody modification

-

This compound-payload

-

Anhydrous DMSO or DMF

-

Desalting columns or dialysis equipment for purification

Protocol:

-

Antibody Modification with Azide:

-

Dissolve the Azide-PEG-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.

-

Add a 10-fold molar excess of the Azide-PEG-NHS ester solution to the antibody solution (typically 1-5 mg/mL in PBS).

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

Remove the excess, unreacted azide linker by purification using a desalting column or through dialysis against PBS.

-

-

Conjugation of DBCO-Linker-Payload:

-

Dissolve the this compound-payload in DMSO to a stock concentration of 10 mM.

-

Add the DBCO-linker-payload solution to the azide-modified antibody at a molar ratio of 3-5 fold excess of the linker-payload.

-

Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purify the resulting ADC from unreacted linker-payload and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

-

Characterization of the ADC:

-

Determine the protein concentration of the purified ADC using a BCA assay or by measuring absorbance at 280 nm.

-

Determine the average Drug-to-Antibody Ratio (DAR) using HIC-HPLC or LC-MS.[9]

-

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the ADC to kill target cancer cells in culture and is used to determine the IC50 value.[10][11]

Materials:

-

Target cancer cell line (antigen-positive)

-

Non-target cell line (antigen-negative, as a control)

-

Complete cell culture medium

-

96-well cell culture plates

-

ADC and control antibody

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed the target and non-target cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and a control antibody in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions to the respective wells. Include wells with medium only as a no-treatment control.

-

Incubate the plates for 72-96 hours at 37°C.

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

-

Plot the percentage of cell viability against the logarithm of the ADC concentration.

-

Determine the IC50 value, which is the concentration of ADC that results in 50% cell viability, using a suitable software package (e.g., GraphPad Prism).

-

Cathepsin B Cleavage Assay

This assay confirms that the Val-Cit linker is susceptible to cleavage by Cathepsin B, leading to drug release.[1][4]

Materials:

-

Purified ADC

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., 25 mM MES, 1 mM DTT, pH 5.0)

-

Quenching solution (e.g., 2% formic acid)

-

HPLC system with a reverse-phase column

Protocol:

-

Enzyme Activation:

-

Activate Cathepsin B by incubating it in the assay buffer containing DTT for 15-30 minutes at 37°C.

-

-

Cleavage Reaction:

-

In a microcentrifuge tube, combine the ADC (e.g., to a final concentration of 1 µM) with the pre-warmed assay buffer.

-

Initiate the reaction by adding the activated Cathepsin B (e.g., to a final concentration of 20 nM).

-

Incubate the reaction at 37°C.

-

-

Time Points and Quenching:

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and quench the reaction by adding the quenching solution.

-

-

HPLC Analysis:

-

Analyze the quenched samples by reverse-phase HPLC to separate and quantify the released payload from the intact ADC.

-

The amount of released payload over time is used to determine the cleavage rate.

-

Visualizing Experimental and Logical Workflows

The development and evaluation of an ADC using the this compound linker follows a logical progression of experiments.

Conclusion

The this compound linker represents a highly engineered and versatile tool for the construction of advanced Antibody-Drug Conjugates. Its modular design, incorporating a bioorthogonal conjugation handle, a hydrophilic spacer, and a tumor-specific cleavage mechanism, addresses many of the challenges in ADC development. By understanding its components and mechanism of action, and by applying rigorous experimental evaluation, researchers can leverage this technology to create potent and highly targeted cancer therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 3. adcreview.com [adcreview.com]

- 4. benchchem.com [benchchem.com]

- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 9. benchchem.com [benchchem.com]

- 10. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cleavable Linkers for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) have emerged as a transformative class of targeted therapeutics in oncology, combining the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody to the payload, plays a pivotal role in the overall efficacy and safety of an ADC. Cleavable linkers are designed to be stable in systemic circulation and undergo selective scission to release the cytotoxic payload in the tumor microenvironment or within the target cancer cell. This targeted release mechanism is paramount for maximizing on-target efficacy while minimizing systemic toxicity.[1][2][3]

This technical guide provides a comprehensive overview of the core principles, mechanisms of action, and experimental evaluation of cleavable linkers for ADCs. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the design and optimization of next-generation ADCs.

Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers are primarily categorized based on their mechanism of cleavage, which is triggered by specific physiological conditions or enzymes prevalent in the tumor microenvironment or within cancer cells. The three main classes of cleavable linkers are pH-sensitive, enzyme-cleavable, and glutathione-sensitive linkers.[4]

pH-Sensitive (Acid-Labile) Linkers

These linkers are engineered to be stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0) following ADC internalization.[][6]

-

Hydrazone Linkers: This is the most common type of pH-sensitive linker. The hydrazone bond is formed between a ketone or aldehyde on one component and a hydrazine (B178648) derivative on the other. In the acidic intracellular compartments, the hydrazone bond is hydrolyzed, leading to the release of the payload.[7]

Enzyme-Cleavable Linkers

These linkers incorporate a peptide sequence that is recognized and cleaved by specific enzymes, such as proteases, that are overexpressed in the tumor microenvironment or within the lysosomes of cancer cells.[8]

-

Dipeptide Linkers (e.g., Valine-Citrulline): The valine-citrulline (Val-Cit) linker is the most widely used enzyme-cleavable linker.[4] It is recognized and cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[8][9] The cleavage occurs between the citrulline residue and a self-immolative spacer, typically p-aminobenzyl carbamate (B1207046) (PABC), which then rapidly decomposes to release the unmodified payload.[8]

Glutathione-Sensitive (Disulfide) Linkers

These linkers exploit the significant difference in the concentration of glutathione (B108866) (GSH), a reducing agent, between the extracellular environment (micromolar range) and the intracellular cytoplasm (millimolar range).[]

-

Disulfide Bonds: The linker contains a disulfide bond that is stable in the bloodstream. Upon internalization of the ADC into the tumor cell, the high intracellular concentration of glutathione reduces the disulfide bond, leading to the cleavage of the linker and release of the payload.[11][12][13]

Quantitative Data on Cleavable Linkers

The choice of a cleavable linker has a profound impact on the stability, potency, and overall therapeutic index of an ADC. The following tables summarize key quantitative data for different types of cleavable linkers.

Table 1: Plasma Stability of Cleavable Linkers

| Linker Type | Specific Linker Example | ADC Construct | Plasma Source | Stability Metric (Half-life) | Reference |

| pH-Sensitive | Hydrazone | Anti-CD33-Calicheamicin | Human | ~2-3 days | [2] |

| Enzyme-Cleavable | Valine-Citrulline (vc) | Trastuzumab-vc-MMAE | Human | >200 hours | [14] |

| Enzyme-Cleavable | Glutamic acid-Valine-Citrulline (EVCit) | Trastuzumab-EVCit-MMAE | Mouse | >168 hours | [15] |

| Glutathione-Sensitive | SPDB (disulfide) | Anti-CanAg-SPDB-DM4 | Human | ~100 hours | [2] |

Note: Plasma stability can vary significantly depending on the specific antibody, payload, and experimental conditions.

Table 2: In Vitro Cytotoxicity of ADCs with Cleavable Linkers

| Linker Type | Specific Linker Example | ADC Construct | Cell Line | IC50 (ng/mL) | Reference |

| pH-Sensitive | Hydrazone | Anti-CD22-Calicheamicin | RAMOS (B-cell lymphoma) | <1 | [3] |

| Enzyme-Cleavable | Valine-Citrulline (vc) | Anti-CD30-vc-MMAE | Karpas 299 (Anaplastic large-cell lymphoma) | ~10 | [3] |

| Enzyme-Cleavable | Valine-Alanine (va) | Anti-CD19-va-MMAF | RAMOS (B-cell lymphoma) | ~1 | [3] |

| Glutathione-Sensitive | SPP (disulfide) | Anti-Her2-SPP-DM1 | SK-BR-3 (Breast cancer) | ~30 | [3] |

IC50 values are highly dependent on the target antigen expression levels of the cell line and the specific payload used.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate characterization and comparison of ADCs with different cleavable linkers.

Protocol 1: In Vitro Plasma Stability Assay by LC-MS

This assay evaluates the stability of the ADC and quantifies the premature release of the payload in plasma.

Materials:

-

Test ADC

-

Control ADC (with a stable linker, if available)

-

Plasma from relevant species (e.g., human, mouse, rat)

-

Phosphate-buffered saline (PBS)

-

37°C incubator

-

Protein A or G magnetic beads

-

LC-MS system

Procedure:

-

Incubation: Incubate the ADC (e.g., at 100 µg/mL) in plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours).[16]

-

ADC Capture: At each time point, capture the ADC from the plasma sample using Protein A or G magnetic beads.

-

Washing: Wash the beads to remove non-specifically bound plasma proteins.

-

Elution and Reduction (for DAR analysis): Elute the ADC from the beads and reduce the interchain disulfide bonds to separate the heavy and light chains.

-

LC-MS Analysis: Analyze the samples by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage and payload loss.[1][17]

-

Payload Quantification (for free payload analysis): Alternatively, after incubation, precipitate the plasma proteins and analyze the supernatant by LC-MS/MS to quantify the amount of released free payload.

Protocol 2: In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo)

This assay determines the potency of the ADC in killing target cancer cells.

Materials:

-

Target antigen-positive and -negative cancer cell lines

-

Appropriate cell culture medium and supplements

-

96-well cell culture plates

-

Test ADC, unconjugated antibody, and free payload

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO) or CellTiter-Glo® reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.[18][19]

-

Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload for a specified duration (typically 72-96 hours).[3]

-

Viability Assessment (MTT):

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm.[19]

-

-

Viability Assessment (CellTiter-Glo®):

-

Add CellTiter-Glo® reagent to each well.

-

Measure the luminescence.[20]

-

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

Protocol 3: ADC Internalization and Payload Release Assay using Fluorescence Microscopy

This assay visualizes the internalization of the ADC and the subsequent release of the payload within the cell.

Materials:

-

Fluorescently labeled ADC (e.g., with Alexa Fluor 488)

-

Target cancer cells

-

Lysosomal marker (e.g., LysoTracker Red)

-

Nuclear stain (e.g., DAPI)

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes or chamber slides.

-

Treatment: Treat the cells with the fluorescently labeled ADC for various time points (e.g., 1, 4, 24 hours).[21][22]

-

Staining: In the final hour of incubation, add the lysosomal marker. After incubation, fix and permeabilize the cells, and then stain with a nuclear stain.

-

Imaging: Acquire images using a confocal microscope.

-

Analysis: Analyze the images to assess the co-localization of the fluorescent ADC signal with the lysosomal marker, indicating internalization and trafficking to the lysosome. The diffusion of a fluorescent payload signal away from the lysosomes can indicate payload release.[23][24]

Visualizing ADC Mechanisms: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes in the mechanism of action and evaluation of ADCs with cleavable linkers.

ADC Internalization and Lysosomal Trafficking Pathway

References

- 1. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. encyclopedia.pub [encyclopedia.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 13. researchgate.net [researchgate.net]

- 14. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis | Separation Science [sepscience.com]

- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 19. benchchem.com [benchchem.com]

- 20. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 21. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]

- 22. ADC Internalization Detection Antibody – Labeled with pH-Sensitive Fluorescent Dye | ACROBiosystems [jp.acrobiosystems.com]

- 23. abzena.com [abzena.com]

- 24. news-medical.net [news-medical.net]

function of the PEG4 spacer in bioconjugation

An In-depth Technical Guide on the Function of the PEG4 Spacer in Bioconjugation

Introduction

In the intricate field of bioconjugation, the covalent linking of two molecules, where at least one is a biomolecule, has become a cornerstone for the development of advanced therapeutics, diagnostics, and research tools.[1] Central to the success of these complex constructs is the chemical linker that joins the molecular entities. The choice of this linker is a critical design parameter that profoundly influences the efficacy, stability, and pharmacokinetic profile of the resulting bioconjugate.[2][3] Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) spacers have gained prominence for their unique and advantageous properties.[1][4]

This technical guide focuses specifically on the discrete PEG4 spacer—a chain composed of four ethylene (B1197577) glycol units. Its defined length, hydrophilicity, and flexibility provide a unique combination of properties that address common challenges in the development of sophisticated biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[2][5]

Core Functions and Advantages of the PEG4 Spacer

The discrete PEG4 spacer is instrumental in optimizing the performance of bioconjugates through several key mechanisms that enhance their physicochemical and biological properties.

Enhanced Hydrophilicity and Solubility

A primary function of the PEG4 spacer is to increase the hydrophilicity of the bioconjugate.[1][3][6] Many potent therapeutic payloads, such as cytotoxic drugs used in ADCs, are inherently hydrophobic.[2] This poor water solubility can lead to aggregation of the conjugate, which can diminish efficacy and elevate the risk of an immune response.[2] The hydrophilic ethylene glycol units of the PEG4 spacer improve the overall water solubility of the bioconjugate, thereby preventing aggregation and improving its formulation and handling.[2][5] The amphiphilic nature of PEG, being soluble in both water and a range of organic solvents, facilitates the conjugation process itself, which often involves both hydrophilic biologics and hydrophobic small molecules.[6]

Reduced Immunogenicity and Enhanced Stability

The PEG component of a linker can create a protective hydration shell around the bioconjugate.[2] This "shielding" effect can mask immunogenic epitopes on the payload or the linker itself, reducing the likelihood of an undesired immune response.[1][2][7] This hydration layer also serves to protect the conjugate from enzymatic degradation, thereby enhancing its stability in biological fluids.[1][2] This increased stability is crucial for maintaining the structural integrity and therapeutic activity of the bioconjugate until it reaches its target.

Improved Pharmacokinetics

By increasing hydrophilicity and stability, the PEG4 spacer contributes to improved pharmacokinetic properties.[1][2] PEGylation is a well-established strategy to extend the in-vivo half-life of therapeutic molecules.[4][8][] The increased hydrodynamic radius of a PEGylated molecule reduces its renal clearance rate, allowing it to circulate in the body for a longer duration.[6][10] This often leads to improved drug exposure at the target site and a better overall therapeutic index.[2]

Optimal Spacing and Reduced Steric Hindrance

The defined length of the PEG4 spacer (approximately 1.4 nm) provides crucial spatial separation between the conjugated molecules.[2] This spacing is vital for preserving the biological activity of a protein or antibody by preventing the attached payload from sterically hindering its binding site.[2][3] It also ensures that the payload remains accessible to its target once the bioconjugate has reached its destination.[2] The flexible nature of the PEG chain further contributes to minimizing steric hindrance.[1]

Applications in Bioconjugation

The versatile properties of the PEG4 spacer have made it a valuable component in various bioconjugation applications.

Antibody-Drug Conjugates (ADCs)

In ADC design, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. The linker is a critical component influencing the ADC's stability and efficacy.[3] PEG4 linkers are incorporated to mitigate the challenges posed by hydrophobic payloads.[3] They enhance the solubility of the ADC, prevent aggregation, and can contribute to achieving a higher drug-to-antibody ratio (DAR) without compromising stability.[6][11]

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest, leading to its degradation.[12][13] The linker connecting the target-binding ligand and the E3 ligase ligand is crucial for the efficacy of the PROTAC.[13] PEG linkers are a cornerstone of PROTAC design, providing a balance of flexibility and hydrophilicity.[13] This addresses the challenge of the often large and lipophilic nature of PROTACs, which can result in poor solubility and cell permeability.[13] The PEG spacer can also act as an "entropic spring," increasing the probability of the two ligands simultaneously occupying their respective binding pockets.[]

Quantitative Data Presentation

The inclusion and length of a PEG spacer have a quantifiable impact on the properties of a bioconjugate. The following tables summarize typical effects observed.

Table 1: Impact of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Properties

| Property | Short PEG Spacer (e.g., PEG4) | Long PEG Spacer (e.g., PEG24) | Rationale |

| Solubility | Significant Improvement | High Improvement | The hydrophilic nature of PEG enhances the solubility of hydrophobic payloads.[6] |

| Aggregation | Reduced Aggregation | Significantly Reduced Aggregation | PEG spacers provide steric hindrance and a hydration shell, preventing intermolecular hydrophobic interactions.[3] |

| In Vivo Half-Life | Moderate Increase | Significant Increase | Longer PEG chains lead to a larger hydrodynamic radius, which reduces renal clearance.[3][6] |

| Tumor Penetration | Generally Favorable | May be Impeded | Very long PEG chains can increase the overall size of the ADC, potentially hindering its penetration into solid tumors.[3] |

| Binding Affinity | Minimal to Moderate Impact | Potential for Greater Impact | While providing necessary spacing, excessively long linkers could introduce too much flexibility or interfere with binding.[2] |

Table 2: Influence of PEGylation on Physicochemical and Pharmacokinetic Parameters

| Parameter | Effect of PEGylation | Reference |

| Hydrodynamic Radius | Increased | [3][6] |

| Aqueous Solubility | Increased | [1][2][4] |

| Immunogenicity | Reduced | [1][2][4][7] |

| Enzymatic Degradation | Reduced | [1][2] |

| Circulation Half-Life | Increased | [2][4][] |

| Renal Clearance | Decreased | [6][15] |

Experimental Protocols

Detailed methodologies are essential for the successful application of PEG4 spacers in bioconjugation and for the characterization of the resulting conjugates.

Protocol 1: General N-Hydroxysuccinimide (NHS) Ester-Mediated PEGylation of Proteins

This protocol describes the conjugation of an NHS-activated PEG4 spacer to primary amines (e.g., lysine (B10760008) residues) on a protein.

-

Protein Preparation: The protein solution should be exchanged into an amine-free buffer (e.g., PBS, pH 7.2-8.0) using dialysis or a desalting column. The protein concentration should be adjusted to 1-10 mg/mL.

-

Reagent Preparation: Dissolve the NHS-PEG4-linker in a dry, aprotic solvent like DMSO or DMF immediately before use.

-

Conjugation Reaction: Add the dissolved PEG linker to the protein solution at a specific molar excess (typically 5- to 20-fold). The reaction is usually carried out at room temperature for 30-60 minutes or at 4°C for 2 hours.

-

Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

-

Purification: Remove unreacted PEG linker and byproducts from the PEGylated protein using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.[8]

Protocol 2: Maleimide-Mediated PEGylation of Thiol-Containing Biomolecules

This protocol is for the site-specific conjugation of a maleimide-activated PEG4 spacer to a free sulfhydryl group (cysteine residue) on a protein or peptide.

-

Biomolecule Preparation: If the protein's cysteine residues are in a disulfide bond, they must first be reduced using a reagent like DTT or TCEP, followed by removal of the reducing agent. The reaction should be performed in a buffer at pH 6.5-7.5 (e.g., phosphate (B84403) buffer containing EDTA).

-

Reagent Preparation: Dissolve the Maleimide-PEG4-linker in a suitable solvent (e.g., DMSO or DMF).

-

Conjugation Reaction: Add the PEG-maleimide solution to the thiol-containing biomolecule at a 1.5- to 20-fold molar excess. The reaction proceeds at room temperature for 1-2 hours or at 4°C overnight.

-

Quenching: Quench any unreacted maleimide (B117702) groups by adding a free thiol-containing compound like free cysteine or ß-mercaptoethanol.[2]

-

Purification: Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted materials.[2]

Protocol 3: Characterization of PEGylated Bioconjugates using Size-Exclusion Chromatography (SEC)

SEC is a common method to assess the purity and aggregation state of a bioconjugate.[3][8]

-

Objective: To separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.[3]

-

System Preparation: Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., PBS) at a defined flow rate.

-

Sample Analysis: Inject a known concentration of the purified bioconjugate onto the column.

-

Data Acquisition: Monitor the column eluate using a UV detector at 280 nm. The PEGylated protein will elute earlier than the unmodified protein due to its larger size.[8]

-

Analysis: Integrate the peak areas of the chromatogram to determine the percentage of monomer, aggregate, and fragment in the sample.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the function and application of PEG4 spacers in bioconjugation.

Caption: Core functions of the PEG4 spacer in a bioconjugate.

Caption: A typical workflow for ADC development using a PEG4 spacer.

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

The PEG4 spacer, though a relatively small component, plays a disproportionately large and critical role in the success of a bioconjugate.[2] By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in drug development, including solubility, stability, aggregation, and pharmacokinetics.[2][4] Its application in advanced therapeutic modalities like ADCs and PROTACs underscores its importance. A thorough understanding of its functions, coupled with robust experimental protocols for its implementation and characterization, is essential for researchers, scientists, and drug development professionals aiming to create the next generation of targeted therapeutics and research tools.

References

- 1. precisepeg.com [precisepeg.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 5. benchchem.com [benchchem.com]

- 6. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 10. biopharminternational.com [biopharminternational.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 13. benchchem.com [benchchem.com]

- 15. lifetein.com [lifetein.com]

An In-depth Technical Guide to the Synthesis of DBCO-PEG4-Propionic-Val-Cit-PAB

This guide provides a comprehensive overview of a feasible synthetic pathway for DBCO-PEG4-Propionic-Val-Cit-PAB, a heterobifunctional linker critical in the development of antibody-drug conjugates (ADCs). The synthesis involves a multi-step process, including peptide synthesis, linker conjugation, and purification. This document outlines the chemical pathway, detailed experimental protocols, and expected analytical characterization.

Introduction

This compound is a sophisticated ADC linker designed for high stability in circulation and controlled release of a cytotoxic payload within the target cell. It incorporates several key functional elements:

-

Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction allows for the efficient and specific conjugation to azide-modified molecules in complex biological environments.

-

Polyethylene Glycol (PEG) Spacer: A hydrophilic PEG4 linker enhances solubility in aqueous media, reduces aggregation of conjugates, and provides spatial separation between the conjugated molecules.

-

Propionic Acid: This functional group, after activation, allows for the stable amide bond formation with the Val-Cit-PAB moiety.

-

Valine-Citrulline (Val-Cit) Dipeptide: This peptide sequence is specifically recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[1]

-

p-Aminobenzyl Carbamate (PAB): A self-immolative spacer that, upon cleavage of the Val-Cit linker, spontaneously releases the active payload.[1]

Proposed Synthesis Pathway

The synthesis of this compound can be logically divided into three main stages:

-

Synthesis of the Dipeptide-Spacer Moiety (Fmoc-Val-Cit-PAB-OH): This involves the sequential coupling of L-citrulline and L-valine, followed by the attachment of the p-aminobenzyl alcohol spacer. An improved methodology that avoids epimerization is adopted for this crucial step.[2]

-

Synthesis of the DBCO-PEG4-Propionic Acid Moiety: This component can be synthesized from commercially available precursors.

-

Final Conjugation and Deprotection: This stage involves the deprotection of the Fmoc group from the dipeptide-spacer, followed by the amide coupling with the activated DBCO-PEG4-Propionic acid to yield the final product.

The overall synthetic workflow is depicted below:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of Fmoc-Val-Cit-PAB-OH

This procedure is adapted from an improved methodology to prevent epimerization.[2]

Step 1: Synthesis of Fmoc-Cit-PAB-OH

-

Materials:

-

Fmoc-L-Citrulline

-

p-Aminobenzyl alcohol

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Fmoc-L-Citrulline (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of p-aminobenzyl alcohol (1.2 eq) in a minimum amount of anhydrous DMF to the reaction mixture.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain Fmoc-Cit-PAB-OH.

-

Step 2: Fmoc Deprotection of Fmoc-Cit-PAB-OH

-

Materials:

-

Fmoc-Cit-PAB-OH (from Step 1)

-

Piperidine

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve Fmoc-Cit-PAB-OH (1.0 eq) in anhydrous DMF.

-

Add piperidine (5.0 eq) to the solution and stir at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC until the starting material is consumed.

-

Remove the solvent and excess piperidine under reduced pressure. Co-evaporate with DMF (3x) to ensure complete removal of residual piperidine. The resulting H2N-Cit-PAB-OH is used directly in the next step.

-

Step 3: Synthesis of Fmoc-Val-Cit-PAB-OH

-

Materials:

-

H2N-Cit-PAB-OH (from Step 2)

-

Fmoc-Val-OSu (N-α-Fmoc-L-valine N-hydroxysuccinimide ester)

-

DIPEA

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve the crude H2N-Cit-PAB-OH in anhydrous DMF.

-

Add Fmoc-Val-OSu (1.1 eq) and DIPEA (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, purify the reaction mixture by preparative reverse-phase HPLC to obtain Fmoc-Val-Cit-PAB-OH as a single diastereomer.[2]

-

Synthesis of DBCO-PEG4-Propionic Acid

DBCO-PEG4-Propionic Acid can be obtained from commercial vendors or synthesized. A plausible synthetic route involves the reaction of a DBCO-amine with a PEG4-propionic acid derivative containing a suitable leaving group.

Final Conjugation

Step 1: Fmoc Deprotection of Fmoc-Val-Cit-PAB-OH

-

Materials:

-

Fmoc-Val-Cit-PAB-OH

-

Piperidine

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve Fmoc-Val-Cit-PAB-OH (1.0 eq) in anhydrous DMF.

-

Add piperidine (5.0 eq) and stir at room temperature for 2-4 hours.

-

Remove the solvent and excess piperidine under reduced pressure to yield H2N-Val-Cit-PAB-OH, which is used without further purification.

-

Step 2: Coupling of DBCO-PEG4-Propionic Acid and H2N-Val-Cit-PAB-OH

-

Materials:

-

DBCO-PEG4-Propionic Acid

-

H2N-Val-Cit-PAB-OH (from Step 1)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve DBCO-PEG4-Propionic Acid (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.

-

Stir the solution at room temperature for 30 minutes to activate the carboxylic acid.

-

Add a solution of H2N-Val-Cit-PAB-OH (1.1 eq) in anhydrous DMF to the activated linker solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by HPLC.

-

Upon completion, purify the crude product by preparative reverse-phase HPLC to obtain the final this compound.

-

Data Presentation

| Step | Reactants | Key Reagents | Solvent | Typical Yield | Purity (HPLC) |

| Fmoc-Cit-PAB-OH Synthesis | Fmoc-L-Citrulline, p-Aminobenzyl alcohol | HATU, DIPEA | DMF | 70-80% | >95% |

| Fmoc Deprotection | Fmoc-Cit-PAB-OH | Piperidine | DMF | Quantitative | Crude |

| Fmoc-Val-Cit-PAB-OH Synthesis | H2N-Cit-PAB-OH, Fmoc-Val-OSu | DIPEA | DMF | 85-95%[2] | >98% |

| Final Fmoc Deprotection | Fmoc-Val-Cit-PAB-OH | Piperidine | DMF | Quantitative | Crude |

| Final Coupling | DBCO-PEG4-Propionic Acid, H2N-Val-Cit-PAB-OH | EDC, NHS | DMF | 60-70% | >98% |

Note: Yields are indicative and may vary based on reaction scale and purification efficiency.

Mechanism of Action in ADCs

The this compound linker plays a crucial role in the efficacy of an ADC. The following diagram illustrates its mechanism of action upon internalization into a target tumor cell.

Caption: Mechanism of payload release from a Val-Cit-PAB linker-based ADC.

Conclusion

The synthesis of this compound is a complex but well-defined process. By employing robust peptide coupling methodologies that preserve stereochemical integrity and efficient activation and conjugation strategies, this advanced linker can be produced with high purity. The rational design of this linker, combining a stable bioorthogonal handle, a solubilizing PEG spacer, and a highly specific enzymatic cleavage site, makes it an invaluable tool for the development of next-generation antibody-drug conjugates.

References

In-Depth Technical Guide: Solubility and Application of DBCO-PEG4-Propionic-Val-Cit-PAB

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics and handling protocols for DBCO-PEG4-Propionic-Val-Cit-PAB, a key reagent in the development of antibody-drug conjugates (ADCs).

Introduction to this compound

This compound is a sophisticated, cleavable ADC linker.[1][2] It is meticulously designed with distinct functional units that facilitate the precise construction and targeted action of ADCs. The molecule incorporates a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer, and a protease-cleavable valine-citrulline (Val-Cit) linker connected to a p-aminobenzyl (PAB) spacer.[3] The PEG4 spacer is crucial for improving the linker's water solubility and flexibility, which can help reduce aggregation and steric hindrance during the conjugation process.[3][]

The Val-Cit dipeptide is specifically engineered to be cleaved by cathepsin B, an enzyme that is often overexpressed in the lysosomal compartments of tumor cells.[3][5] This enzymatic cleavage triggers the release of the conjugated cytotoxic drug inside the target cancer cells, thereby minimizing systemic toxicity.[3]

Caption: Functional components of the this compound linker.

Data Presentation: Solubility Profile

The solubility of this compound is a critical factor for its successful application in bioconjugation protocols. While precise quantitative data is not widely published, a qualitative solubility profile has been established through various supplier datasheets and related product documentation. The linker is generally soluble in common organic solvents.

| Solvent | Solubility | Source(s) | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | [3][6][7] | A common solvent for initial stock solution preparation. |

| Dimethylformamide (DMF) | Soluble | [3][6][7] | An alternative to DMSO for creating stock solutions. |

| Dichloromethane (DCM) | Soluble | [6] | Mentioned for a similar compound (DBCO-PEG4-Val-Cit-PAB-MMAE), suggesting potential solubility. |

| Aqueous Buffers (e.g., PBS) | Sparingly Soluble | [8] | Direct dissolution in aqueous buffers is difficult.[8] It is recommended to first dissolve in a water-miscible organic solvent (like DMSO or DMF) and then dilute into the desired buffer. |

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the standard procedure for dissolving this compound for use in conjugation reactions.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Vortex mixer

-

Microcentrifuge tubes

Procedure:

-

Equilibrate the vial containing this compound to room temperature before opening to prevent moisture condensation.

-

Add a precise volume of anhydrous DMSO or DMF to the vial to achieve the desired stock solution concentration (e.g., 10 mM).

-

Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

-

Use the freshly prepared stock solution immediately for the best results. For short-term storage, keep on ice and protected from light. For longer-term storage, aliquot and store at -20°C.[3]

Protocol 2: Determination of Aqueous Solubility (General Guideline)

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Saturated solution of the compound in PBS

-

HPLC system with a C18 column and UV detector

-

0.22 µm syringe filters

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a microcentrifuge tube.

-

Add a defined volume of PBS (e.g., 1 mL).

-

Incubate the tube at a constant temperature (e.g., 25°C) with shaking for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Preparation and Analysis:

-

Centrifuge the saturated solution to pellet the excess solid.

-

Carefully filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Analyze the filtered supernatant by HPLC with a UV detector.

-

-

Quantification:

-

Create a standard curve by preparing serial dilutions of a known concentration of the compound in a suitable solvent (e.g., DMSO/PBS mixture).

-

Use the standard curve to determine the concentration of the compound in the saturated PBS solution. This concentration represents the aqueous solubility.

-

Mandatory Visualization: Application Workflow

The primary application of this compound is in the construction of ADCs. The following workflow illustrates the key steps from bioconjugation to intracellular drug release.

Caption: Workflow of ADC creation and mechanism of action.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DBCO-PEG4-propionic EVCit-PAB | AxisPharm [axispharm.com]

- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 6. DBCO-PEG4-Val-Cit-PAB-MMAE, ADC linker, 2129164-91-4 | BroadPharm [broadpharm.com]

- 7. DBCO-PEG4-Val-Cit-PAB-PNP, ADC linker, 2226472-28-0 | BroadPharm [broadpharm.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Storage, Handling, and Application of DBCO-PEG4-Propionic-Val-Cit-PAB

This guide provides a comprehensive overview of the storage, handling, and application of DBCO-PEG4-Propionic-Val-Cit-PAB, a key reagent in the development of antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's properties, stability, and use in experimental settings.

Introduction

This compound is a sophisticated, cleavable linker used in the synthesis of ADCs.[1][2] It is a multi-component system designed for stability in systemic circulation and precise enzymatic cleavage within target tumor cells.[3] This linker incorporates several key features: a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility, a Cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative p-aminobenzylcarbamate (PAB) spacer for the controlled release of a cytotoxic payload.[4][5]

Storage and Handling

Proper storage and handling are critical to maintain the integrity and reactivity of this compound.

Storage Conditions

The compound should be stored under specific conditions to prevent degradation.

| Parameter | Recommended Condition | Source |

| Temperature | -20°C | [4][5][6][7][] |

| Atmosphere | Store in a dry, dark place. Use under an inert atmosphere. | [4] |

| Light Sensitivity | Protect from light. | [5] |

| Moisture | Protect from moisture. | [5] |

| Long-term Storage of Stock Solutions | -80°C for up to 6 months; -20°C for up to 1 month (stored under nitrogen). | [9] |

Handling Procedures

Adherence to proper handling procedures will ensure user safety and maintain the quality of the compound.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and eye protection.[10]

-

Ventilation: Handle in a well-ventilated place to avoid the formation of dust and aerosols.[10]

-

Solubility: The compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[5][6][7]

-

Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires. Use non-sparking tools to prevent fire caused by electrostatic discharge.[10]

-

Spillage: In case of a spill, prevent further leakage if safe to do so. Do not let the chemical enter drains. Collect the spillage and dispose of it in suitable, closed containers.[10]

Mechanism of Action

The functionality of this compound is derived from its distinct components, each with a specific role in the formation and action of an ADC.

-

DBCO Group: This group enables covalent conjugation to azide-modified molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. This reaction is highly efficient and occurs under mild, biocompatible conditions.[1][2][5]

-

PEG4 Spacer: The four-unit polyethylene glycol chain enhances the hydrophilicity and solubility of the linker and the resulting ADC.[5][11] It also reduces steric hindrance during the conjugation process.[5]

-

Val-Cit Dipeptide: This dipeptide sequence is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[3][5] This enzymatic cleavage is the trigger for drug release.

-

PAB Spacer: The p-aminobenzylcarbamate unit is a "self-immolative" spacer.[3] Following the cleavage of the Val-Cit dipeptide by Cathepsin B, the PAB group undergoes a 1,6-elimination reaction, which in turn releases the unmodified, active cytotoxic payload.[12]

The following diagram illustrates the workflow for creating an Antibody-Drug Conjugate using this linker.

Caption: Workflow of ADC synthesis and its intracellular mechanism of action.

This next diagram details the specific cleavage and release mechanism of the payload.

Caption: Enzymatic cleavage and self-immolation of the Val-Cit-PAB linker.

Experimental Protocols

The following is a representative protocol for the conjugation of an azide-modified antibody with a this compound-payload conjugate. This protocol assumes the payload has already been attached to the propionic acid group of the linker and the antibody has been functionalized with an azide (B81097) group.

Materials and Reagents

-

Azide-modified antibody in a suitable buffer (e.g., PBS pH 7.4)

-

This compound-Payload, dissolved in DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

Amicon Ultra centrifugal filter units for buffer exchange and concentration

-

Analytical equipment (e.g., SEC-HPLC, UV-Vis spectrophotometer)

Protocol for Antibody-Linker Conjugation

-

Preparation of Reagents:

-

Prepare a stock solution of the DBCO-linker-payload in DMSO at a concentration of 1-10 mM.

-

Ensure the azide-modified antibody is at a suitable concentration (e.g., 1-10 mg/mL) in PBS, pH 7.4.

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the DBCO-linker-payload solution to the antibody solution. A typical starting point is a 5-10 fold molar excess of the linker over the antibody.

-

Gently mix the reaction solution by pipetting or gentle vortexing.

-

Incubate the reaction at room temperature or 4°C for 2-12 hours. The optimal time and temperature should be determined empirically. Protect the reaction from light.

-

-

Purification of the ADC:

-

Following incubation, remove the excess, unconjugated linker-payload and DMSO by buffer exchange.

-

Use a centrifugal filter unit (with a molecular weight cutoff appropriate for the antibody, e.g., 50 kDa) to wash the ADC with PBS.

-

Repeat the washing step 3-5 times to ensure complete removal of impurities.

-

Concentrate the final ADC to the desired concentration.

-

-

Characterization of the ADC:

-

Determine the final protein concentration of the ADC using a UV-Vis spectrophotometer at 280 nm.

-

Determine the drug-to-antibody ratio (DAR) using methods such as UV-Vis spectroscopy (if the drug has a distinct absorbance) or Hydrophobic Interaction Chromatography (HIC-HPLC).

-

Assess the level of aggregation and purity of the ADC using Size Exclusion Chromatography (SEC-HPLC).

-

Safety and Disposal

-

First Aid Measures:

-

Disposal:

This technical guide provides essential information for the safe and effective use of this compound in research and development. Adherence to these guidelines will help ensure the integrity of the compound and the generation of reliable experimental results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 3. benchchem.com [benchchem.com]

- 4. DBCO-PEG4-Val-Cit-PAB-PNP | CAS:2226472-28-0 | AxisPharm [axispharm.com]

- 5. DBCO-PEG4-propionic EVCit-PAB | AxisPharm [axispharm.com]

- 6. DBCO-PEG4-Val-Cit-PAB-PNP, ADC linker, 2226472-28-0 | BroadPharm [broadpharm.com]

- 7. DBCO-PEG4-Val-Cit-PAB-MMAE, ADC linker, 2129164-91-4 | BroadPharm [broadpharm.com]

- 9. medchemexpress.com [medchemexpress.com]